molecular formula C5Cl6 B590786 Perchlorocyclopentadiene-13C5 CAS No. 475274-93-2

Perchlorocyclopentadiene-13C5

Cat. No.: B590786
CAS No.: 475274-93-2
M. Wt: 277.717
InChI Key: VUNCWTMEJYMOOR-CVMUNTFWSA-N
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Description

Perchlorocyclopentadiene-13C5 is a labeled analogue of perchlorocyclopentadiene, a compound known for its applications in the synthesis of pesticides, flame retardants, and dyes. The molecular formula of this compound is 13C5Cl6, and it has a molecular weight of 277.73 g/mol. This compound is particularly useful in research due to its stable isotope labeling, which allows for detailed studies in various scientific fields.

Preparation Methods

The synthesis of perchlorocyclopentadiene-13C5 typically involves the chlorination of cyclopentadiene. The process can be broken down into two main steps :

    Chlorination of Cyclopentadiene: Cyclopentadiene is chlorinated to form octachlorocyclopentane.

    Dehydrochlorination: The octachlorocyclopentane undergoes dehydrochlorination to yield this compound.

Industrial production methods often involve the use of alkaline hypochlorite for the initial chlorination step, followed by thermal dechlorination at high temperatures (470-480°C) to achieve a high yield of the desired product .

Chemical Reactions Analysis

Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated cyclopentadienes.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Perchlorocyclopentadiene-13C5 has a wide range of applications in scientific research :

    Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace metabolic pathways in vivo.

    Medicine: Utilized in the development of diagnostic tools and imaging agents.

    Industry: Acts as a precursor in the synthesis of pesticides, flame retardants, and dyes.

Mechanism of Action

The mechanism of action of perchlorocyclopentadiene-13C5 involves its interaction with various molecular targets and pathways. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling. The compound’s chlorinated structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like hexachlorocyclopentadiene . Hexachlorocyclopentadiene, with the molecular formula C5Cl6, is also used in the synthesis of pesticides and flame retardants but lacks the isotope labeling that makes this compound valuable for detailed scientific studies .

Similar compounds include:

    Hexachlorocyclopentadiene: Used in similar applications but without isotope labeling.

    Octachlorocyclopentane: An intermediate in the synthesis of this compound.

Properties

CAS No.

475274-93-2

Molecular Formula

C5Cl6

Molecular Weight

277.717

IUPAC Name

1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene

InChI

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1

InChI Key

VUNCWTMEJYMOOR-CVMUNTFWSA-N

SMILES

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

Synonyms

1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene-1,2,3,4,5-13C5

Origin of Product

United States

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